1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole
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Overview
Description
1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butoxyphenyl group attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole typically involves the reaction of 4-butoxybenzyl bromide with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products: The major products formed from these reactions include oxidized triazoles, reduced triazoles, and various substituted triazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Butonitazene: A benzimidazole-derived synthetic opioid with similar structural features.
Etonitazene: Another synthetic opioid with a similar core structure but different substituents.
Isotonitazene: A potent synthetic opioid with structural similarities.
Uniqueness: 1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole is unique due to its specific substitution pattern and the presence of the butoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
99590-35-9 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-[(4-butoxyphenyl)methyl]triazole |
InChI |
InChI=1S/C13H17N3O/c1-2-3-10-17-13-6-4-12(5-7-13)11-16-9-8-14-15-16/h4-9H,2-3,10-11H2,1H3 |
InChI Key |
HXAALABYYGWISN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2C=CN=N2 |
Origin of Product |
United States |
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